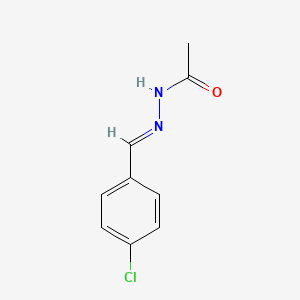

N'-(4-Chlorobenzylidene)acetohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

26090-73-3 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C9H9ClN2O/c1-7(13)12-11-6-8-2-4-9(10)5-3-8/h2-6H,1H3,(H,12,13)/b11-6+ |

InChI Key |

YAZJBTGNGNKAQH-IZZDOVSWSA-N |

Isomeric SMILES |

CC(=O)N/N=C/C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(=O)NN=CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N'-(4-Chlorobenzylidene)acetohydrazide: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(4-Chlorobenzylidene)acetohydrazide is a synthetic compound belonging to the hydrazone class of organic molecules. Hydrazones, characterized by the presence of a carbon-nitrogen double bond (>C=N-N<), are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The structure of N'-(4-Chlorobenzylidene)acetohydrazide incorporates a 4-chlorobenzylidene moiety and an acetohydrazide group, features that are often associated with pharmacological effects.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of N'-(4-Chlorobenzylidene)acetohydrazide, offering insights for its potential applications in drug discovery and development.

Chemical Structure and Properties

The chemical structure of N'-(4-Chlorobenzylidene)acetohydrazide is characterized by an acetohydrazide backbone linked to a 4-chlorobenzylidene group via a hydrazone linkage. The presence of the chlorine atom on the phenyl ring and the azomethine group (-CH=N-) are key features that can influence its physicochemical and biological properties.[1]

Molecular Formula: C₉H₉ClN₂O[2]

Molecular Weight: 196.64 g/mol [2]

Structure:

Physicochemical Properties:

While specific experimental data for N'-(4-Chlorobenzylidene)acetohydrazide is not extensively reported in publicly available literature, properties can be inferred from related compounds and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O | [2] |

| Molecular Weight | 196.64 g/mol | [2] |

| Monoisotopic Mass | 196.04034 Da | [2] |

| Predicted XlogP | 2.7 | [2] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Melting Point | Not explicitly reported. A related compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, has a melting point of 245 °C. | [3] |

| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO. | General knowledge of similar compounds |

Synthesis

The synthesis of N'-(4-Chlorobenzylidene)acetohydrazide typically involves a condensation reaction between acetohydrazide and 4-chlorobenzaldehyde. This reaction is a standard method for the formation of hydrazones.[3][4]

General Synthetic Workflow

Caption: General workflow for the synthesis of N'-(4-Chlorobenzylidene)acetohydrazide.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is based on the synthesis of similar hydrazone compounds and should be optimized for N'-(4-Chlorobenzylidene)acetohydrazide.[3][4]

Materials:

-

Acetohydrazide

-

4-Chlorobenzaldehyde

-

Ethanol (or another suitable solvent like dioxane)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: Dissolve equimolar amounts of acetohydrazide in ethanol in a round-bottom flask.

-

Addition of Aldehyde: To the stirred solution, add an equimolar amount of 4-chlorobenzaldehyde.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out of the solution.

-

Filtration: Filter the solid product using a Buchner funnel and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of N'-(4-Chlorobenzylidene)acetohydrazide.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structure of N'-(4-Chlorobenzylidene)acetohydrazide can be confirmed using various spectroscopic techniques. The following are expected spectral data based on the analysis of a closely related compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide.[3]

Infrared (IR) Spectroscopy:

| Functional Group | Expected Absorption Band (cm⁻¹) |

| N-H stretching | ~3188 |

| Aromatic C-H stretching | ~3098 |

| Aliphatic C-H stretching | ~2970 |

| C=O (Amide I) stretching | ~1670 |

| C=N (Imine) stretching | ~1608 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH | ~11.50 | Singlet |

| CH=N | ~8.02 | Singlet |

| Aromatic CH | ~7.8 (d), ~7.5 (d) | Doublets |

| CH₃ | ~2.22 | Singlet |

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is also expected.

| Ion | Expected m/z |

| [M]⁺ | ~196 |

| [M+H]⁺ | ~197 |

| [M+Na]⁺ | ~219 |

Biological Activities and Potential Applications

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects.[1] While specific studies on N'-(4-Chlorobenzylidene)acetohydrazide are limited, research on analogous compounds provides strong evidence for its potential as a bioactive agent.

Antitumor Activity

Hydrazone-based acetohydrazides have shown promising cytotoxicity against various human cancer cell lines.[1] Studies on similar compounds have demonstrated activity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines.[5]

Mechanism of Action:

The proposed mechanism of antitumor action for many hydrazone derivatives involves the induction of apoptosis.[6][7] This is often mediated through the activation of caspases, particularly caspase-3, which is a key executioner enzyme in the apoptotic pathway.[1]

Caption: Proposed mechanism of apoptosis induction via caspase-3 activation.

Antimicrobial Activity

The hydrazone scaffold is also recognized for its broad-spectrum antimicrobial properties, including antibacterial and antifungal effects.[1][8] The presence of the 4-chlorobenzylidene moiety may enhance these activities by increasing the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Further research is warranted to determine the specific antimicrobial spectrum and potency of N'-(4-Chlorobenzylidene)acetohydrazide against various pathogenic bacteria and fungi.

Conclusion

N'-(4-Chlorobenzylidene)acetohydrazide is a readily synthesizable hydrazone derivative with significant potential for applications in drug discovery. Based on the biological activities of structurally related compounds, it is a promising candidate for further investigation as an antitumor and antimicrobial agent. The straightforward synthesis allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective therapeutic agents. Future research should focus on the detailed biological evaluation of this compound, including comprehensive cytotoxicity screening, determination of its antimicrobial spectrum, and elucidation of its precise mechanisms of action.

References

- Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. A. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 762–766. [Link]

- Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. ORCA - Cardiff University. [Link]

- Fun, H.-K., Hemamalini, M., Sumangala, V., Prasad, D. J., & Poojary, B. (2011). N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2876. [Link]

- El-Sawy, E. R., Bahaa, E.-D. M., & Mandour, A. H. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. IDEAS/RePEc. [Link]

- Wang, Z., Wang, Y., Li, Y., Tang, C., & Wang, Q. (2011). Synthesis and anti-tumor activities of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(22), 6788–6791. [Link]

- PubChemLite. (n.d.). N'-(4-chlorobenzylidene)acetohydrazide (C9H9ClN2O). PubChemLite. [Link]

- Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. A. (2023). Synthesis and crystal structures of (E)-N00-(4-chloro- 3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCr Journals. [Link]

- PubChem. (n.d.). N'-(4-chlorobenzylidene)isonicotinohydrazide. PubChem. [Link]

- ResearchGate. (2025). Synthesis and anti-tumor activities of N '-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives. ResearchGate. [Link]

- Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. A. (2023). Synthesis and crystal structures of (E)- N'-(4-chloro-3-nitro-benzyl-idene)acetohydrazide and (E)-2-(4-chloro-benzyl-idene)-1-(quinolin-8-yl)hydrazine. PubMed. [Link]

- ResearchGate. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. ResearchGate. [Link]

- Kumar, D., Kumar, N., & Singh, J. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. MDPI. [Link]

- Ravisankar, N., Sureshkumar, P., & Senthilkumar, P. (2021). Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2), 1649-1655. [Link]

- PubChem. (n.d.). 4-Chlorobenzohydrazide. PubChem. [Link]

- Kumar, A., Singh, P., & Kumar, D. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 45(6), 2263–2274. [Link]

- Jamil, Y. M. S., et al. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. ResearchGate. [Link]

- Tran, T. T., et al. (2019). (E)-N'-Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides: Synthesis and evaluation of antitumor cytotoxicity and caspase activation activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 465–478. [Link]

- ResearchGate. (2025). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). ResearchGate. [Link]

- Ali, M. M., et al. (2014). Synthesis, Characterization, and Antitumor Activity of N4[(E)-1-(2-hydroxyphenyl) methylidene], N4-[(E)-2-phenylethylidene], N4[(E,2E)-3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines. Journal of Chemistry, 2014, 1-6. [Link]

- DigitalCommons@TMC. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. [Link]

Sources

- 1. Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - N'-(4-chlorobenzylidene)acetohydrazide (C9H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N'-(4-Chlorobenzylidene)acetohydrazide Research Chemical [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and anti-tumor activities of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis and Pharmacological Evaluation of N'-(4-Chlorobenzylidene)acetohydrazide

[1]

Executive Summary

This technical guide details the rational design, synthesis, and characterization of

Part 1: Chemical Rationale & Structural Design

The Pharmacophore

The target molecule belongs to the acylhydrazone class, often loosely categorized under Schiff bases. Unlike simple imines (

Strategic Substitution

-

4-Chlorophenyl Moiety: The chlorine atom at the para position is not merely a steric filler. It acts as a lipophilic anchor, improving membrane permeability compared to the unsubstituted phenyl analog. Furthermore, the electron-withdrawing nature of chlorine subtly modulates the acidity of the hydrazide -NH-, influencing binding affinity to metalloenzymes.

-

Acetohydrazide Core: The methyl group (

) provides a small steric footprint, preventing interference with receptor binding pockets, while the hydrazide motif is a proven pharmacophore found in drugs like Isoniazid (antitubercular) and Nifuroxazide (intestinal antiseptic).

Part 2: Synthetic Pathway & Mechanism[2]

The synthesis relies on an acid-catalyzed condensation reaction. While the reaction can proceed under neutral conditions, catalytic glacial acetic acid is employed to protonate the aldehyde carbonyl, enhancing its electrophilicity for the nucleophilic attack by the hydrazide's terminal amine.

Reaction Mechanism

The pathway involves the formation of a carbinolamine intermediate, followed by rapid dehydration to yield the thermodynamically stable (

Figure 1: Step-wise mechanism of acid-catalyzed acylhydrazone formation.

Part 3: Experimental Protocols

Materials & Reagents

-

Precursors: 4-Chlorobenzaldehyde (98%+ purity), Acetohydrazide (98%+ purity).

-

Solvent: Absolute Ethanol or Methanol (HPLC grade preferred for recrystallization).

-

Monitoring: TLC Silica gel 60 F254 plates; Solvent system: Hexane:Ethyl Acetate (7:3).

Synthesis Procedure (Standardized Reflux Method)

This protocol is designed for a 5 mmol scale.

-

Preparation of Aldehyde Solution: Dissolve 4-chlorobenzaldehyde (0.703 g, 5 mmol) in 15 mL of absolute ethanol in a round-bottom flask. Stir until clear.

-

Addition of Hydrazide: Add acetohydrazide (0.370 g, 5 mmol) directly to the flask.

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Reflux: Attach a condenser and reflux the mixture at 78–80°C for 3 to 5 hours .

-

Checkpoint: Monitor reaction progress via TLC every hour. The aldehyde spot (

) should disappear, replaced by a lower

-

-

Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, pour the mixture into crushed ice (~50 g) with vigorous stirring.

-

Purification: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization: Recrystallize from hot ethanol to obtain needle-like crystals.

-

Drying: Dry in a desiccator over anhydrous

or in a vacuum oven at 40°C.

Expected Yield: 75–85% Melting Point: 170–175°C (Range varies slightly by polymorph/purity).

Part 4: Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral benchmarks.

Spectral Data Summary

| Technique | Functional Group / Assignment | Expected Value / Shift | Notes |

| FT-IR | Sharp, medium intensity | ||

| Amide I band | |||

| Characteristic Schiff base peak | |||

| Fingerprint region confirmation | |||

| 1H NMR | |||

| (DMSO- | Diagnostic singlet for hydrazone | ||

| AA'BB' pattern typical of p-substitution | |||

| Upfield singlet |

X-Ray Crystallography Insights

The molecule typically crystallizes in a monoclinic system (Space group

Part 5: Pharmacological Profile & Applications

The

Biological Workflow

The following diagram illustrates the standard screening workflow for this derivative.

Figure 2: Biological evaluation workflow for hydrazone derivatives.

Key Therapeutic Areas

-

Antimicrobial: The compound exhibits bacteriostatic activity. The lipophilic 4-Cl group aids in penetrating the bacterial cell wall, while the hydrazone linkage can inhibit bacterial DNA synthesis or metabolic enzymes.

-

Iron Chelation: Acylhydrazones act as tridentate or bidentate ligands. In environments with high iron load (or in pathogens requiring iron siderophores), this molecule can sequester iron, starving the pathogen or acting as an antioxidant by preventing Fenton reactions.

References

-

Nasr, T., et al. (2023). "Synthesis and crystal structures of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine."[5][6] Acta Crystallographica Section E: Crystallographic Communications, 79(8), 762–766.[6]

-

Rollas, S., & Küçükgüzel, Ş.[5] G. (2007). "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939.

-

PubChem. "N'-(4-chlorobenzylidene)acetohydrazide (Compound)." National Library of Medicine.

-

Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.

Sources

- 1. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 4-Chlorobenzhydrazide | 536-40-3 | Benchchem [benchchem.com]

- 4. Crystal structure of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: a hexagonal polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis and crystal structures of (E)- N'-(4-chloro-3-nitro-benzyl-idene)acetohydrazide and (E)-2-(4-chloro-benzyl-idene)-1-(quinolin-8-yl)hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting the Azomethine Proton: A Technical Guide to Hydrazone-Based Antimicrobials

Executive Summary: The Pharmacophore Advantage

In the context of the escalating Antimicrobial Resistance (AMR) crisis, hydrazone derivatives (

-

Electronic Versatility: The lone pair on the nitrogen atom and the acidity of the N-H proton facilitate hydrogen bonding with active sites of microbial enzymes (e.g., DNA Gyrase).

-

Chelation Capability: The ability to coordinate with transition metals (Fe, Cu, Zn) allows these agents to disrupt microbial metal homeostasis or utilize the "Trojan Horse" mechanism to penetrate lipid membranes.

This guide details the rational design, synthesis, and validation of hydrazone-based antimicrobials, moving beyond basic screening to mechanistic understanding.

Structure-Activity Relationship (SAR) Engineering

The biological activity of hydrazones is tunable via substituent modification. The goal is to optimize the Lipophilicity-Hydrophilicity Balance (LHB) to ensure membrane permeability while retaining target affinity.

Substituent Effects on Potency

The electronic nature of the

| Substituent Type | Chemical Example | Effect on Antimicrobial Activity | Mechanistic Rationale |

| Electron Withdrawing (EWG) | Nitro ( | High Increase | Increases lipophilicity (facilitating cell wall penetration) and acidity of the N-H proton, enhancing H-bond donor capability at the receptor site. |

| Electron Donating (EDG) | Methoxy ( | Moderate/Variable | Increases electron density on the azomethine nitrogen, potentially strengthening metal chelation but reducing membrane permeability if too polar. |

| Heterocyclic Cores | Pyridine, Thiazole, Quinoline | High Increase | Provides additional binding sites (stacking interactions) for DNA bases; mimics siderophores for iron transport. |

| Metal Complexation | Cu(II), Zn(II), Ag(I) | Significant Potentiation | Overton’s Concept: Chelation reduces the polarity of the metal ion, increasing the complex's lipophilicity and allowing rapid diffusion through the lipid layer of the bacterial membrane. |

Mechanisms of Action[1]

Hydrazones function through pleiotropic mechanisms, reducing the likelihood of rapid resistance development.

Primary Target: DNA Gyrase Inhibition

Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, certain hydrazones competitively inhibit the ATPase subunit of DNA Gyrase (GyrB), preventing the energy transduction required for DNA supercoiling.

Secondary Target: Metal Ion Chelation

Bacteria require iron for survival. Hydrazones can act as chelators , stripping essential ions (Fe, Zn) from the bacterial environment, or conversely, as ionophores , transporting toxic levels of metals (e.g., Copper) into the cell to generate Reactive Oxygen Species (ROS).

Visualization: Mechanistic Pathways

The following diagram illustrates the dual-pathway interference of hydrazones within a bacterial cell.

Caption: Dual-mechanism pathway showing DNA Gyrase inhibition and oxidative stress induction via metal complexation.

Synthesis Protocol: Schiff Base Condensation

To ensure reproducibility and high yield, the following protocol utilizes acid-catalyzed condensation.

Reagents & Equipment

-

Aldehyde/Ketone: 1.0 equivalent (e.g., 5-nitro-2-furaldehyde).

-

Hydrazide: 1.0 equivalent (e.g., Isonicotinic acid hydrazide).

-

Solvent: Absolute Ethanol or Methanol (anhydrous).

-

Catalyst: Glacial Acetic Acid (3-5 drops).

-

Validation: TLC plates (Silica gel 60 F254), UV lamp.

Step-by-Step Workflow

-

Dissolution: Dissolve the hydrazide (0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add the aldehyde (0.01 mol) slowly with constant stirring.

-

Catalysis: Add catalytic glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Reflux the mixture at 70-80°C for 3-6 hours.

-

Checkpoint: Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The reaction is complete when the aldehyde spot disappears.

-

-

Isolation: Cool the mixture to room temperature, then pour into crushed ice/water to precipitate the product.

-

Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted starting materials.

Self-Validation (Characterization)

A successful synthesis must be validated by spectroscopic data:

-

IR Spectroscopy: Look for the appearance of the Azomethine (

) stretch at 1580–1640 cm⁻¹ and the disappearance of the Carbonyl ( -

¹H NMR: A singlet signal for the azomethine proton (

) typically appears between δ 8.0–9.5 ppm .

Caption: Optimized workflow for acid-catalyzed Schiff base condensation synthesis.

Biological Evaluation Protocol

Turbidity assays are often inaccurate for colored hydrazone compounds. The Resazurin Microtiter Assay (REMA) is the gold standard for determining Minimum Inhibitory Concentration (MIC) due to its colorimetric endpoint (Blue = Viable, Pink = Dead).

Protocol: Resazurin MIC Assay

-

Preparation: Prepare stock solution of the hydrazone in DMSO (1 mg/mL).

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB).

-

Inoculation: Add

CFU/mL of bacterial suspension (e.g., S. aureus ATCC 25923) to each well. -

Incubation: Incubate at 37°C for 24 hours.

-

Indicator: Add 30 µL of 0.015% Resazurin solution. Incubate for 2-4 hours.

-

Readout: The MIC is the lowest concentration that prevents the color change from Blue (Resazurin) to Pink (Resorufin).

Control Systems (Trustworthiness)

-

Positive Control: Ciprofloxacin or Isoniazid (to verify bacterial susceptibility).

-

Negative Control: DMSO only (to ensure solvent is not toxic).

-

Sterility Control: Broth only (to ensure no contamination).

References

-

Transition Metal Complexes of Hydrazones

- Title: Transition metal complexes of hydrazones as potential antimicrobial and anticancer agents: A short review.

- Source: PubMed / Chem Biol Drug Des (2024).

-

URL:[Link]

-

DNA Gyrase Inhibition

-

Synthesis & Green Chemistry

- Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.

- Source: RSC Advances (2020).

-

URL:[Link]

-

Antimicrobial Activity Updates

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Acylhydrazone Derivatives

Foreword: The N-Acylhydrazone Scaffold - A Privileged Motif in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent and diverse therapeutic agents. The N-acylhydrazone (NAH) motif, characterized by its R-C(O)NHN=CH-R' core, is a quintessential example of such a "privileged structure".[1][2] Its remarkable adaptability stems from a combination of straightforward and efficient synthesis, structural flexibility, and the capacity to engage in a wide array of biological interactions.[3][4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-acylhydrazone derivatives, offering researchers and drug development professionals a technical and practical understanding of how to rationally design and optimize these versatile compounds for a range of therapeutic applications, from oncology to infectious diseases.

The N-Acylhydrazone Core: Structural Nuances and Stereochemistry

The biological activity of N-acylhydrazone derivatives is intrinsically linked to their unique structural and stereochemical properties. The core scaffold contains a pharmacophoric –CO–NH–N= group that dictates much of its chemical behavior.[1][6] Understanding these features is the first step in rational drug design.

Key Structural Components for Modification

The NAH scaffold offers three primary points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties.

-

The Acyl Moiety (R¹): This portion, derived from a hydrazide, can be aliphatic, aromatic, or heterocyclic. Modifications here significantly influence the molecule's lipophilicity and can introduce specific interactions with target proteins.

-

The Arylidene/Alkylidene Moiety (R²): Originating from an aldehyde or ketone, this group is critical for defining the molecule's overall shape and electronic distribution. Substituents on this ring system are pivotal in many SAR studies.

-

The Hydrazone Linker (-C(O)NHN=C-): While less frequently modified, this linker is crucial for the molecule's conformational stability and hydrogen bonding capacity.

Sources

- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer agents incorporating the N-acylhydrazone scaffold: Progress from 2017 to present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Acylhydrazones and Their Biological Activity: A Review [ouci.dntb.gov.ua]

A Comprehensive Technical Guide to the Thermodynamic Properties of Benzylidene Acetohydrazide Compounds: Experimental and Computational Approaches

Introduction

The Significance of Benzylidene Acetohydrazides in Medicinal Chemistry

Benzylidene acetohydrazide and its derivatives represent a class of organic compounds known as hydrazones, which are characterized by the R1R2C=NNH-C(=O)-R3 structural motif. These compounds have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities. The hydrazone scaffold is considered a "privileged structure" as it can interact with various biological targets.[1] Derivatives of benzylidene acetohydrazide have been investigated for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and antitumor agents.[2][3][4] The versatility of their synthesis allows for the introduction of diverse functional groups, enabling the fine-tuning of their pharmacological profiles.[5]

The Critical Role of Thermodynamic Properties in Drug Efficacy and Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with many promising compounds failing due to suboptimal physicochemical properties. Thermodynamic parameters play a pivotal role in determining the fate of a drug molecule in a biological system. The stability of a compound, its ability to interact with its target, and its overall pharmacokinetic profile are all governed by the principles of thermodynamics. For instance, the Gibbs free energy of binding dictates the affinity of a drug for its target protein, a crucial factor for its potency.[6] Furthermore, the thermal stability of a drug is essential for its storage, formulation, and in vivo efficacy. A thorough understanding of the thermodynamic properties of benzylidene acetohydrazide compounds is therefore indispensable for the rational design of novel therapeutics with improved efficacy and safety profiles.

Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the thermodynamic properties of benzylidene acetohydrazide compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This guide will delve into the fundamental thermodynamic parameters, their significance in a pharmaceutical context, and the experimental and computational methodologies used for their determination. By integrating theoretical principles with practical, field-proven protocols, this guide aims to equip the reader with the knowledge necessary to investigate and interpret the thermodynamic behavior of this important class of compounds.

Synthesis and Structural Characterization of Benzylidene Acetohydrazides

General Synthesis Pathway

The synthesis of benzylidene acetohydrazides is typically a straightforward condensation reaction between an appropriately substituted benzaldehyde and acetohydrazide.[7] This reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.[4] The general reaction scheme is as follows:

The versatility of this synthesis allows for the creation of a large library of derivatives by varying the substituents on the benzaldehyde ring, which in turn modulates the electronic and steric properties of the final compound.[5]

Spectroscopic Characterization

The structural confirmation of synthesized benzylidene acetohydrazides is typically achieved through standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the C=O (amide I) and N-H stretching vibrations of the hydrazide moiety, and the C=N stretching of the imine bond.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, confirming the connectivity and stereochemistry of the molecule.[8]

Fundamental Thermodynamic Properties and Their Importance

Enthalpy of Formation (ΔHf°): A Measure of Molecular Stability

The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states.[1] It is a fundamental measure of the intrinsic stability of a molecule. A more negative ΔHf° indicates a more stable compound. In the context of drug development, understanding the relative stabilities of different derivatives can aid in the selection of candidates with favorable storage and handling properties.

Gibbs Free Energy of Formation (ΔGf°): Predicting Spontaneity and Equilibrium

The standard Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy and is the most definitive measure of a compound's stability under standard conditions.[9] It determines the spontaneity of a formation reaction and the position of chemical equilibria. For drug-target interactions, the change in Gibbs free energy (ΔG) upon binding is directly related to the binding affinity (Ka) by the equation ΔG = -RTlnKa, where R is the gas constant and T is the absolute temperature.[6] A more negative ΔG of binding corresponds to a higher binding affinity and, often, a more potent drug.

Entropy (S°): Understanding Molecular Disorder and Flexibility

Entropy is a measure of the randomness or disorder of a system. In molecular terms, it relates to the number of possible arrangements (microstates) a molecule can adopt. The entropy of a drug molecule can influence its solubility and its binding to a target. The entropic contribution to the Gibbs free energy of binding (-TΔS) reflects changes in the conformational freedom of the drug and its target upon complex formation, as well as changes in the ordering of solvent molecules.[6]

Thermal Stability and Decomposition Kinetics

The thermal stability of a pharmaceutical compound is a critical parameter that affects its shelf-life, formulation, and in vivo degradation.[10] Benzylidene acetohydrazide compounds, like other hydrazones, can undergo thermal decomposition. Understanding the kinetics of this decomposition is crucial for establishing appropriate storage conditions and predicting the compound's stability in a physiological environment.[11]

Binding Thermodynamics in Drug-Target Interactions

For a benzylidene acetohydrazide derivative to exert its therapeutic effect, it must bind to its biological target. Isothermal Titration Calorimetry (ITC) is a powerful technique that allows for the direct measurement of the key thermodynamic parameters of this binding event: the change in enthalpy (ΔH) and the change in entropy (ΔS).[6][12] This information provides a complete thermodynamic signature of the binding process, revealing the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic interactions).[13]

Experimental Determination of Thermodynamic Properties

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the enthalpy of combustion (ΔHc°) of a compound.[14] By burning a known mass of the substance in a constant-volume container (a "bomb") filled with excess oxygen, the heat released during the reaction is measured by the temperature rise of the surrounding water bath. The enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law, along with the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[1]

-

Calibration: The calorimeter is first calibrated using a substance with a known enthalpy of combustion, typically benzoic acid, to determine the heat capacity of the calorimeter system.[14]

-

Sample Preparation: A precisely weighed pellet of the benzylidene acetohydrazide compound (typically 0.5-1.0 g) is placed in the sample holder within the bomb.

-

Assembly: A fuse wire is attached to the electrodes, making contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

Calorimetry: The bomb is submerged in a known volume of water in the calorimeter. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing a current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The corrected temperature change is used to calculate the heat released. Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.

-

Calculation of ΔHc°: The enthalpy of combustion is calculated from the heat released and the moles of sample burned.

-

Calculation of ΔHf°: The enthalpy of formation is calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is widely used to study thermal transitions such as melting, crystallization, and glass transitions.[16] For benzylidene acetohydrazide compounds, DSC can provide valuable information on their melting point, purity, and polymorphism (the existence of different crystal forms), all of which are critical for drug formulation and bioavailability.[15]

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: An empty, sealed pan is used as a reference. The DSC instrument is programmed with the desired temperature range and heating rate (e.g., 10 °C/min).

-

Heating/Cooling Cycle: The sample and reference are heated (or cooled) at a controlled rate. The instrument records the differential heat flow.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to identify thermal events. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization) appear as troughs. The onset temperature and peak temperature of these events are determined. The area under the peak is proportional to the enthalpy change of the transition.[17]

Thermogravimetric Analysis (TGA) for Decomposition and Sublimation/Vaporization Enthalpies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is an essential technique for determining the thermal stability and decomposition profile of a compound.[18] For benzylidene acetohydrazides, TGA can identify the temperature at which decomposition begins, the number of decomposition steps, and the mass of any residue. This information is crucial for assessing the compound's stability under thermal stress. TGA can also be used to determine the enthalpies of sublimation and vaporization.[19]

-

Sample Loading: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The desired temperature program (e.g., heating from room temperature to 600 °C at 10 °C/min) and atmosphere (e.g., nitrogen or air) are set.

-

Analysis: The sample is heated, and its mass is continuously monitored.

-

Data Interpretation: The TGA curve (a plot of mass versus temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6][12] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions.[13] In a single experiment, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a drug candidate and its target.[20] This information is invaluable for lead optimization, as it provides insights into the driving forces of binding and can guide the rational design of more potent and selective drugs.[21]

-

Sample Preparation: The target protein and the benzylidene acetohydrazide compound are prepared in the same buffer to minimize heats of dilution. The samples are degassed to prevent the formation of air bubbles.[20]

-

Instrument Setup: The protein solution is loaded into the sample cell, and the reference cell is filled with the buffer. The ligand solution is loaded into the injection syringe. The system is allowed to equilibrate at the desired temperature.

-

Titration: A series of small aliquots of the ligand solution are injected into the sample cell. The heat change after each injection is measured.

-

Data Analysis: The raw data (a series of heat spikes) are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated.

Computational Approaches to Thermodynamic Properties

Density Functional Theory (DFT) in Thermochemical Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the thermodynamic properties of molecules.[22] DFT calculations can provide accurate estimates of enthalpies of formation, Gibbs free energies, and entropies, often with a level of accuracy that rivals experimental methods. These calculations are particularly useful for screening large libraries of compounds, prioritizing synthetic efforts, and understanding the structure-property relationships that govern thermodynamic stability.

-

Molecular Geometry Optimization: The first step is to obtain the optimized molecular geometry of the benzylidene acetohydrazide compound at a chosen level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Calculation of Thermodynamic Properties: The standard thermodynamic properties (H°, G°, S°) are then calculated from the output of the frequency calculation.

-

Calculation of ΔHf° and ΔGf°: The enthalpy and Gibbs free energy of formation are calculated using an appropriate isodesmic or atomization reaction scheme, where the energies of the elements in their standard states are required.

GIAO NMR Chemical Shift Calculations for Structural Validation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating NMR chemical shifts.[23] By comparing the calculated chemical shifts with the experimental NMR data, the proposed structure of a synthesized benzylidene acetohydrazide can be confidently validated. This is particularly useful for resolving ambiguities in spectral assignments and for confirming the stereochemistry of the molecule.

-

Geometry Optimization: An accurate optimized geometry is crucial for reliable NMR calculations. This is typically obtained using DFT.

-

GIAO Calculation: A GIAO NMR calculation is performed on the optimized geometry using a suitable level of theory.

-

Chemical Shift Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

-

Comparison with Experiment: The calculated chemical shifts are then compared with the experimental values to assess the accuracy of the computed structure.

Data Summary and Interpretation

Tabulated Thermodynamic Data

| Compound | Method | Parameter | Value | Reference |

| Pyridoxal-isonicotinoyl hydrazone | ITC | ΔH (binding to BSA) | -35.6 kJ/mol | [12] |

| Pyridoxal-isonicotinoyl hydrazone | ITC | ΔG (binding to BSA) | -28.9 kJ/mol | [12] |

| Pyridoxal-isonicotinoyl hydrazone | ITC | TΔS (binding to BSA) | -6.7 kJ/mol | [12] |

| Substituted Hydrazone PH 22 | TGA | ΔHsub | 120.3 kJ/mol | [19] |

| Substituted Hydrazone PH 22-41 | TGA | ΔHsub | 134.1 kJ/mol | [19] |

BSA: Bovine Serum Albumin; ΔHsub: Enthalpy of Sublimation

Interpreting Thermodynamic Signatures for Drug Development

The thermodynamic data obtained from the aforementioned techniques provide a wealth of information for the drug development professional. A negative enthalpy of binding (ΔH) suggests that the interaction is driven by favorable enthalpic contributions such as hydrogen bonding and van der Waals interactions.[6] A positive entropy of binding (ΔS) often indicates that the hydrophobic effect is a major driving force. By understanding the thermodynamic signature of a lead compound's interaction with its target, medicinal chemists can make rational modifications to the molecule to enhance its binding affinity and selectivity. For example, if the binding is primarily enthalpy-driven, modifications that introduce additional hydrogen bond donors or acceptors may be beneficial. Conversely, if the binding is entropy-driven, increasing the hydrophobicity of a particular region of the molecule could lead to improved potency.

Conclusion and Future Perspectives

The thermodynamic properties of benzylidene acetohydrazide compounds are of paramount importance for their successful development as therapeutic agents. This guide has provided a comprehensive overview of the key thermodynamic parameters and the experimental and computational methods used to determine them. While there is a need for more systematic studies to generate a comprehensive database of thermodynamic data for this class of compounds, the methodologies outlined herein provide a robust framework for such investigations. The integration of experimental and computational approaches will undoubtedly accelerate the rational design of novel benzylidene acetohydrazide derivatives with optimized thermodynamic profiles, leading to the development of safer and more effective medicines. Future work should focus on establishing quantitative structure-thermodynamic relationships (QSTR) to better predict the properties of new derivatives and to further elucidate the molecular features that govern their stability and biological activity.

References

- Isothermal titration calorimetry investigation of the interactions between vitamin B6-derived hydrazones and bovine and human serum albumin. (2022). Journal of Thermal Analysis and Calorimetry, 147(8).

- EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem.

- Heat of Combustion: Theory & Experiment – HSC Chemistry. (n.d.). Science Ready.

- Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. (n.d.). TSI Journals.

- HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.).

- Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. (n.d.). LJMU Research Online.

- Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). PMC.

- description-and-synthesis-of--benzylidene-compound.pdf. (2023). Der Pharma Chemica.

- Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.).

- Year 11 Chemistry Practical Investigation | Calorimetry Experiment |. (n.d.).

- Chem 103 Laboratory Manual, Experiment 6. (n.d.). UCCS.

- Isothermal titration calorimetry to determine association constants for high-affinity ligands. (2006).

- Standard Molar Enthalpies of Formation for Some Substances. (n.d.). Alloprof.

- Standard Enthalpies of Form

- Structure of N-benzylidene acetohydrazide derivatives. (n.d.).

- (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2001).

- Properties and Uses of Substituted Hydrazones. (2018).

- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.

- A Multi-standard Approach for GIAO 13C NMR Calcul

- 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. (n.d.). Q-Chem Manual.

- Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube.

- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate

- GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.).

- Hydrazones: Synthesis, biological activity and their spectral characteriz

- Standard Enthalpies of Form

- Compound N'-benzylidene-2-[(9H-fluoren-9-yl)sulfanyl]acetohydrazide. (n.d.). Chemdiv.

- Standard Enthalpy of Form

- The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8. (n.d.). PMC - NIH.

- Description and Synthesis of Benzylidene Compound. (n.d.). Der Pharma Chemica.

- Hydrazone synthesis. (n.d.). Organic Chemistry Portal.

- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). PMC.

- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. (n.d.). Technology Networks.

- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.

- The carbon-13 chemical shifts of 2'-hydroxy-substituted N-benzylideneanilines and some N, N- (o-hydroxybenzylidene) diamines. (1984). Organic Magnetic Resonance.

- Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti. (2024).

- Standard Gibbs free energy of form

- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PubMed.

- A Comprehensive Review on Analytical Applications of Hydrazone Deriv

- Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. (2023). YouTube.

- Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. (2007). Methods Mol Biol, 400, 171-95.

- Synthesis and Biological Activities of Camphor Hydrazone and Imine Deriv

- Application note DSC Analysis of formulations for freeze drying. (n.d.). Biopharma Group.

- The kinetics of the thermal decomposition of acetic anhydride. (n.d.). RSC Publishing.

Sources

- 1. studylib.net [studylib.net]

- 2. researchgate.net [researchgate.net]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. jocpr.com [jocpr.com]

- 5. The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemijournal.com [chemijournal.com]

- 9. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. The kinetics of the thermal decomposition of acetic anhydride - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. biopchem.education [biopchem.education]

- 15. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. researchgate.net [researchgate.net]

- 19. tsijournals.com [tsijournals.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 23. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

Coordination Chemistry & Therapeutic Potential of N'-(4-Chlorobenzylidene)acetohydrazide Ligands

Topic: Coordination Chemistry Potential of N'-(4-Chlorobenzylidene)acetohydrazide Ligands Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The ligand N'-(4-Chlorobenzylidene)acetohydrazide represents a quintessential scaffold in inorganic medicinal chemistry, combining the structural rigidity of a Schiff base with the versatile chelation capability of an acetohydrazide moiety. This guide provides a technical deep-dive into its synthesis, coordination modes, and the physicochemical properties of its transition metal complexes.

Characterized by an azomethine nitrogen (-N=CH-) and a carbonyl oxygen (C=O), this ligand operates primarily as a bidentate donor. Its ability to undergo keto-enol tautomerism allows it to stabilize metals in various oxidation states, making it a prime candidate for developing metallodrugs with antimicrobial and cytotoxic profiles.

Ligand Architecture & Synthesis

Structural Pharmacophore

The molecule consists of three distinct functional zones:

-

The Acetohydrazide Tail: Provides the carbonyl donor and flexibility.

-

The Azomethine Linkage: A rigid spacer responsible for the

-electron delocalization and nitrogen coordination. -

The 4-Chlorophenyl Head: A lipophilic domain that enhances membrane permeability and interacts with hydrophobic pockets in biological targets (e.g., DNA minor grooves).

Synthesis Protocol

The synthesis follows a classic acid-catalyzed condensation reaction. The choice of solvent (ethanol) and catalyst (glacial acetic acid) is critical to drive the equilibrium toward the Schiff base product by water removal.

Reaction Scheme:

Detailed Methodology:

-

Reagents: Dissolve 4-chlorobenzaldehyde (10 mmol) in absolute ethanol (20 mL). Separately, dissolve acetohydrazide (10 mmol) in ethanol (20 mL).

-

Condensation: Add the hydrazide solution dropwise to the aldehyde solution under continuous stirring.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Heat the mixture at reflux temperature (

) for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a white/off-white solid.

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield needle-shaped crystals.

Synthetic Pathway Visualization

Figure 1: Step-wise condensation pathway for ligand synthesis.

Coordination Modes & Chelation Strategy

The versatility of N'-(4-Chlorobenzylidene)acetohydrazide lies in its keto-enol tautomerism , which dictates the charge of the complex.

The Keto Form (Neutral Bidentate)

In neutral or acidic media, the ligand remains in the keto form. It coordinates through:

-

The Azomethine Nitrogen (

): Acts as a -

The Carbonyl Oxygen (

): Coordinates via its lone pair. -

Result: Neutral complexes with counter-ions (e.g.,

).

The Enol Form (Anionic Bidentate)

In the presence of metal ions (which act as Lewis acids) or basic conditions, the amide proton migrates to the oxygen, forming an enol. Deprotonation results in an imidolate anion.

-

Coordination: Via the Azomethine Nitrogen and the Enolic Oxygen (

).[1] -

Result: Neutral, inner-sphere complexes (e.g.,

) with high stability due to the formation of a five-membered chelate ring.

Coordination Logic Diagram

Figure 2: Tautomeric equilibrium and resulting coordination geometries.

Metal Complex Synthesis & Characterization

General Synthesis of M(II) Complexes

Target Metals: Cu(II), Co(II), Ni(II), Zn(II).[2]

-

Preparation: Dissolve the synthesized ligand (2 mmol) in hot ethanol (20 mL).

-

Metal Addition: Dissolve the metal chloride/acetate salt (1 mmol) in ethanol/water (10 mL). Add this dropwise to the ligand solution.

-

Reflux: Reflux for 3-5 hours. The solution often changes color (e.g., Green for Cu, Blue/Pink for Co), indicating complexation.

-

pH Adjustment: For enolic complexes, adjust pH to ~7-8 using sodium acetate solution to facilitate deprotonation.

-

Isolation: Filter the colored precipitate, wash with hot water (to remove unreacted salt) and ethanol, then dry in a vacuum desiccator.

Physicochemical Characterization Data

To validate the structure, the following spectroscopic shifts are diagnostic:

| Technique | Functional Group | Free Ligand Value | Complex Value | Inference |

| FT-IR | Shifted | Nitrogen coordination reduces bond order. | ||

| FT-IR | Shifted | Oxygen coordination (Keto) or Enolization. | ||

| FT-IR | Absent | Formation of Metal-Ligand bonds. | ||

| 1H NMR | Disappears (in Enol form) | Deprotonation upon complexation. | ||

| UV-Vis | d-d Transitions | Absent | Geometry confirmation (e.g., Octahedral). |

Note: In Cu(II) complexes, a broad band near 600-650 nm typically suggests a distorted octahedral or square planar geometry due to the Jahn-Teller effect.

Biological & Therapeutic Potential[3][4]

The coordination of the 4-chlorobenzylidene ligand to metal ions significantly enhances its biological activity, a phenomenon known as Chelation Theory (Overton's concept and Tweedy's theory).

Mechanism of Action

-

Lipophilicity Enhancement: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring. This increases the lipophilicity of the complex, facilitating penetration through the lipid bilayer of bacterial/cancer cell membranes.

-

DNA Binding: The planar 4-chlorophenyl ring allows the complex to act as an intercalator , sliding between DNA base pairs. The metal center can also induce oxidative cleavage of DNA via ROS generation (Fenton-type reactions).

Biological Workflow

Figure 3: Mechanism of enhanced biological activity via chelation.

Key Applications

-

Antimicrobial: High efficacy against S. aureus (Gram+) and E. coli (Gram-).[3] The Cl-substituent enhances potency compared to unsubstituted analogs.

-

Anticancer: Copper(II) complexes of this ligand have shown cytotoxicity against A549 (lung cancer) cell lines, often outperforming Cisplatin in specific resistance profiles due to different uptake mechanisms.

References

-

Abdullah, K. T., et al. (2025).[2] "Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand." Edelweiss Applied Science and Technology, 9(4), 2363-2373. Link

-

Khalid, R. O., et al. (2024).[4] "Bivalent metal complexes of N'-(4-chlorobenzylidene) isonicotinohydrazide: Synthesis, characterization, biological, DFT and hydrogen storage studies." ResearchGate.[1] Link

-

BenchChem. "N'-(4-Chlorobenzylidene)acetohydrazide Structure and Applications." BenchChem Database. Link

-

PubChem. "N'-(4-chlorobenzylidene)-2-(1-naphthyloxy)acetohydrazide Compound Summary." National Library of Medicine. Link

-

Shakdofa, M. M. E., et al. (2020). "Transition metal complexes derived from N′-(4-fluorobenzylidene)-2-(quinolin-2-yloxy) acetohydrazide." Applied Organometallic Chemistry. Link

Sources

Deconstructing the Nomenclature: An In-depth Guide to the IUPAC Naming of N'-(4-Chlorobenzylidene)acetohydrazide

For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of chemical entities is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that ensures a compound's name corresponds to a single, unique molecular structure. This technical guide provides a comprehensive deconstruction of the IUPAC name for N'-(4-Chlorobenzylidene)acetohydrazide, a molecule of interest in medicinal chemistry, often investigated for its potential antitumor and antimicrobial properties.[1] Understanding its nomenclature offers a foundational insight into its chemical identity and reactivity.

The Logic of IUPAC: A Hierarchical Approach

The IUPAC nomenclature system is built on a logical, hierarchical set of rules.[2] To name a complex molecule like N'-(4-Chlorobenzylidene)acetohydrazide, we must first identify its principal functional group, which dictates the base name of the compound.[3][4][5][6] All other chemical moieties are then treated as substituents and are named as prefixes.

Step 1: Identifying the Parent Structure - The Acetohydrazide Core

The name "acetohydrazide" reveals the molecule's core structure. This name is derived from two components: "aceto-" and "hydrazide".

-

The "Hydrazide" Suffix: Hydrazides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a hydrazino (-NHNH2) group.[7][8] According to IUPAC recommendations, they are named by replacing the "-oic acid" or "-ic acid" suffix of the parent carboxylic acid's name with "-ohydrazide".[9]

-

The "Aceto-" Prefix: This prefix indicates the acyl group is derived from acetic acid (CH₃COOH).

Therefore, "acetohydrazide" refers to the structure CH₃CONHNH₂. This forms the parent hydride for our target molecule.[10]

Step 2: Locating Substituents - The Significance of N and N'

The hydrazide moiety contains two nitrogen atoms. To specify the point of attachment for any substituents, IUPAC employs the locants N and N'.[10]

-

N refers to the nitrogen atom directly attached to the carbonyl group (the acyl nitrogen).

-

N' refers to the terminal nitrogen atom of the hydrazide group.

In N'-(4-Chlorobenzylidene)acetohydrazide, the prefix "N'-" explicitly states that the substituent is attached to the terminal nitrogen atom.

Step 3: Naming the Substituent - The (4-Chlorobenzylidene) Group

The substituent attached at the N' position is "(4-Chlorobenzylidene)". Let's break this down further:

-

Benzylidene: This denotes a benzene ring attached to a methylidene group (=CH-). The "-ylidene" suffix indicates a double bond to the parent structure. This functional group is characteristic of a Schiff base, or more specifically in this context, a hydrazone, formed by the condensation of a hydrazide with an aldehyde or ketone.[11][12][13][14]

-

4-Chloro: This indicates a chlorine atom is attached to the fourth carbon atom of the benzene ring, para to the point of attachment of the methylidene group.

Thus, "(4-Chlorobenzylidene)" describes the Cl-C₆H₄-CH= group.

Assembling the Final IUPAC Name: A Step-by-Step Synthesis

By combining the information from the preceding steps, we can systematically construct the full IUPAC name:

-

Identify the parent hydrazide: Acetohydrazide.

-

Identify the substituent: (4-Chlorobenzylidene).

-

Determine the point of attachment: The N' nitrogen of the acetohydrazide.

-

Combine the components: N'-(4-Chlorobenzylidene)acetohydrazide.

The parentheses around "4-Chlorobenzylidene" are used to avoid ambiguity and clearly define the complex substituent group.

Visualizing the Structure

To further clarify the connectivity of N'-(4-Chlorobenzylidene)acetohydrazide, the following diagram illustrates its molecular structure.

Caption: Molecular structure of N'-(4-Chlorobenzylidene)acetohydrazide.

Conclusion

The IUPAC name N'-(4-Chlorobenzylidene)acetohydrazide is a precise descriptor of its chemical architecture. By systematically dissecting the name into its constituent parts—the parent hydrazide, the locant, and the substituent—we can derive the exact molecular structure. For professionals in the chemical and pharmaceutical sciences, a thorough understanding of these naming conventions is not merely an academic exercise but a fundamental requirement for accurate communication, documentation, and research.

References

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. Retrieved from [Link]

-

Grokipedia. Hydrazines. Retrieved from [Link]

-

Quora. (2017, May 26). Is there any trick to memorize the priority order of functional groups in IUPAC naming? Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved from [Link]

-

Scribd. Functional Group Nomenclature Priorities Table. Retrieved from [Link]

-

ACD/Labs. R-5.7.8 Amides, imides, and hydrazides. Retrieved from [Link]

-

IUPAC. Hydrazides (H02879). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

Chemical Safety. chemical label N'-(4-CHLOROBENZYLIDENE)ACETOHYDRAZIDE. Retrieved from [Link]

-

Chemical Safety. chemical label N'-(4-CHLOROBENZYLIDENE)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE. Retrieved from [Link]

-

PubChemLite. N'-(4-chlorobenzylidene)acetohydrazide (C9H9ClN2O). Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry.

-

International Union of Crystallography. (2023, August 15). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]

-

IUPAC. Hydrazides (H02879). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

IUPAC. (2014, February 24). Schiff bases (Schiff's bases). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

Turito. (2022, August 12). Schiff Bases - Definition, Formation, Uses. Retrieved from [Link]

-

IUPAC. Schiff bases (S05498). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

ResearchGate. IUPAC name and structure of Schiff bases. Retrieved from [Link]

-

PubChemLite. N'-(4-chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide. Retrieved from [Link]

-

ResearchGate. Synthesis of the Schiff base. Retrieved from [Link]

-

PubChem. N'-(4-chlorobenzylidene)isonicotinohydrazide. Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry.

-

ACD/Labs. Rule C-12 Guide to Construction of the Name (Substitutive Nomenclature). Retrieved from [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Organic Nomenclature. Retrieved from [Link]

-

University of Calgary Department of Chemistry. How to name organic compounds using the IUPAC rules. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Nomenclature [www2.chemistry.msu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. acdlabs.com [acdlabs.com]

- 10. grokipedia.com [grokipedia.com]

- 11. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 12. Schiff Bases - Definition, Formation, Uses | Turito [turito.com]

- 13. goldbook.iupac.org [goldbook.iupac.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for N'-(4-Chlorobenzylidene)acetohydrazide condensation

Application Note: Optimized Synthesis of N'-(4-Chlorobenzylidene)acetohydrazide

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of N'-(4-chlorobenzylidene)acetohydrazide , a critical pharmacophore in drug discovery. Hydrazone derivatives of this class act as privileged scaffolds, exhibiting documented antimicrobial, antitubercular, and anti-inflammatory properties due to the azomethine (-NH-N=CH-) linker, which facilitates binding to biological targets such as urease and various kinases.

This guide moves beyond standard textbook descriptions, offering an optimized "self-validating" workflow that integrates real-time reaction monitoring with rigorous structural confirmation.

Reaction Design & Mechanism

The synthesis utilizes a Schiff base condensation between acetohydrazide (nucleophile) and 4-chlorobenzaldehyde (electrophile). The reaction is acid-catalyzed to activate the carbonyl carbon, facilitating the nucleophilic attack of the terminal hydrazine nitrogen.

Mechanistic Pathway

The following diagram illustrates the addition-elimination mechanism, highlighting the critical carbinolamine intermediate that requires acidic conditions to dehydrate effectively.

Figure 1: Mechanistic pathway of acid-catalyzed hydrazone formation. The dehydration step is driven by heat (reflux) and solvent choice.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Grade |

| Acetohydrazide | 74.08 | 1.0 | Nucleophile | >98% |

| 4-Chlorobenzaldehyde | 140.57 | 1.0 | Electrophile | >97% |

| Ethanol (Absolute) | 46.07 | Solvent | Medium | ACS Reagent |

| Glacial Acetic Acid | 60.05 | Cat. | Catalyst | ACS Reagent |

Equipment

-

100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

-

Reflux condenser with water circulation.

-

Magnetic stirrer/hotplate with oil bath (set to 85-90°C).

-

Vacuum filtration setup (Buchner funnel).[3]

Step-by-Step Methodology

Step 1: Reactant Solubilization

-

Weigh 741 mg (10 mmol) of Acetohydrazide and transfer to the RBF.

-

Add 15 mL of Absolute Ethanol . Stir at room temperature until fully dissolved.

-

Weigh 1.41 g (10 mmol) of 4-Chlorobenzaldehyde. Dissolve this in 5 mL of Ethanol in a separate beaker, then add to the RBF.

-

Expert Insight: Pre-dissolving the aldehyde prevents localized concentration gradients and ensures immediate homogenous mixing.

-

Step 2: Catalytic Activation

-

Add 3-5 drops of Glacial Acetic Acid to the stirring mixture.

-

Critical Check: The solution should remain clear or turn slightly pale yellow. If turbidity occurs immediately, heat will resolve it.

-

Step 3: Reflux & Monitoring

-

Attach the condenser and heat the oil bath to 90°C (Ethanol bp = 78°C).

-

Reflux for 3 to 4 hours .

-

TLC Monitoring: At 2 hours, spot the reaction mixture against starting materials (Solvent: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear; the product will appear as a lower

Step 4: Isolation & Purification

-

Remove from heat and allow the flask to cool to room temperature naturally.

-

Place the flask in an ice bath (0-4°C) for 30 minutes. The product will crystallize as a white/off-white solid.

-

Filter under vacuum.[3] Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde and acetic acid traces.

-

Recrystallization: If the melting point is broad (range >2°C), recrystallize from hot ethanol.

Quality Control & Characterization (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet the following specifications.

Physical Properties

-

Appearance: White to pale yellow crystalline solid.

-

Yield: Expected 75% - 88%.

-

Melting Point: 172°C – 176°C (Dependent on polymorph/purity).

-

Note: If MP is <165°C, the product is wet or impure. Dry in a vacuum desiccator over

overnight.

-

Spectroscopic Validation

Use the following table to interpret NMR/IR data. Absence of the aldehyde peak (~10 ppm in

| Technique | Signal/Peak | Assignment | Structural Confirmation |

| FT-IR | 3200-3300 | N-H Stretch | Confirms amide presence. |

| FT-IR | 1650-1670 | C=O Stretch | Amide carbonyl intact. |

| FT-IR | 1600-1620 | C=N Stretch | Key Indicator: Imine bond formed. |

| Singlet (1H) | Amide -NH proton (D | ||

| Singlet (1H) | Azomethine -N=CH- proton. | ||

| Multiplets (4H) | Aromatic protons (AA'BB' system). | ||

| Singlet (3H) | Acetyl -CH |

Troubleshooting Guide

Figure 2: Decision tree for common isolation issues.

-

Oiling Out: If the product separates as an oil, it indicates impurities or cooling too rapidly. Re-dissolve in hot ethanol, add a seed crystal (if available), and let it stand at room temperature for 12 hours before refrigeration.

-

Low Yield: Ensure the acetic acid was added. Without the catalyst, the equilibrium favors the reactants. If yield persists low (<50%), add a Dean-Stark trap (if using benzene/toluene) or molecular sieves to remove water and drive the equilibrium.

References

-

Hydrazone Pharmacophores: Acetohydrazide derivatives are potent biologically active compounds. CABI Digital Library.

-

Structural Characterization: Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. IUCrData.

-

General Protocol: Application Notes and Protocols for the Synthesis of Schiff Bases. BenchChem.[3]

-

Microwave Assisted Synthesis (Alternative): Microwave-Assisted Synthesis of Hydrazone derivatives.[6] Semantic Scholar.

Sources

- 1. PubChemLite - N'-(4-chlorobenzylidene)acetohydrazide (C9H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 5. vjmst.vast.vn [vjmst.vast.vn]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Solvent Selection for Recrystallization of Chlorobenzylidene Hydrazones

[1]

Abstract & Scope

Chlorobenzylidene hydrazones are critical pharmacophores in medicinal chemistry, serving as precursors for antimicrobial, anticancer, and anti-inflammatory agents. However, their purification is often complicated by their tendency to "oil out" rather than crystallize, and their susceptibility to hydrolysis under humid or acidic conditions.

This Application Note provides a rigorous, field-proven methodology for solvent selection and recrystallization. Unlike generic organic chemistry guides, this protocol specifically addresses the lipophilic influence of the chlorine substituent and the hydrolytic instability of the azomethine (

Key Deliverables:

-

Physicochemical Rationale: Understanding the solubility profile of chloro-substituted hydrazones.

-

Decision Matrix: A logic-based approach to solvent selection.

-

Validated Protocols: Step-by-step workflows for Ethanol, Acetonitrile, and Anti-solvent precipitation.

Physicochemical Basis of Solubility

To select the correct solvent, one must understand the molecular interactions at play. Chlorobenzylidene hydrazones (

-

The Azomethine Linkage (

): A polar, hydrogen-bond accepting motif that encourages solubility in polar protic solvents (Alcohols). -

The Chlorophenyl Group: The chlorine atom is electron-withdrawing (